

In Vivo Stability of Mal-L-Dap(Boc)-OSu ADCs: A Comparative Guide

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Compound of Interest

Compound Name: Mal-L-Dap(Boc)-OSu

Cat. No.: B15532734

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For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature drug release in circulation can lead to off-target toxicity and reduced efficacy. This guide provides an objective in vivo stability comparison of ADCs constructed with the **Mal-L-Dap(Boc)-OSu** linker technology against traditional maleimide-based linkers and other next-generation alternatives, supported by experimental data.

The **Mal-L-Dap(Boc)-OSu** linker represents a significant advancement in ADC technology, designed to address the inherent instability of the thiosuccinimide bond formed in conventional maleimide-based conjugation. This instability can lead to a retro-Michael reaction in the presence of plasma thiols, resulting in premature deconjugation of the cytotoxic payload. The innovative design of the Mal-L-Dap linker incorporates a diaminopropionic acid (Dap) moiety. Following conjugation and subsequent deprotection of the Boc group, the unmasked amine facilitates an intramolecular hydrolysis of the thiosuccinimide ring. This ring-opening results in a stable succinamic acid linkage, effectively preventing payload loss in vivo.

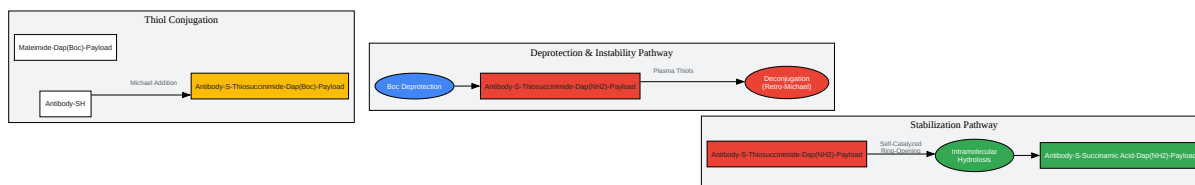
Comparative In Vivo Stability Data

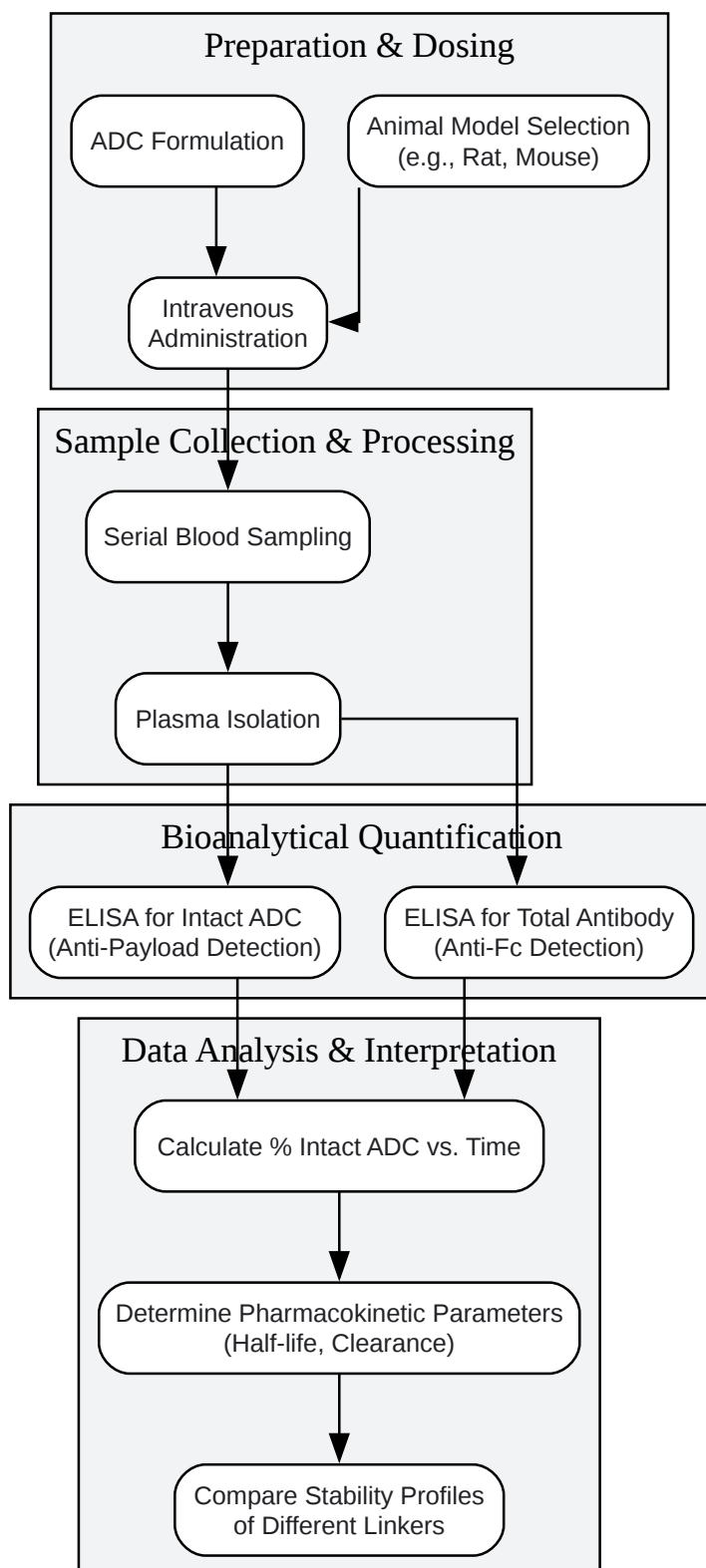
The following table summarizes quantitative data from preclinical studies, comparing the in vivo stability of ADCs with self-hydrolyzing maleimide linkers (akin to Mal-L-Dap) to those with traditional maleimide linkers.

Linker Type	ADC Construct	Animal Model	Time Point	% Intact ADC (Remaining Conjugated Drug)	Reference
Self-Hydrolyzing Maleimide (mDPR)	cAC10-mDPR-vcMMAE	Rat	168 hours (7 days)	~100%	Lyon et al., 2014
Traditional Maleimide (mc)	cAC10-mc-vcMMAE	Rat	168 hours (7 days)	~50%	Lyon et al., 2014
N-Aryl Maleimide	T289C mAb-MMAE	Mouse (Serum)	168 hours (7 days)	>80%	Christie et al., 2015[1][2]
N-Alkyl Maleimide	T289C mAb-MMAE	Mouse (Serum)	168 hours (7 days)	~33-65%	Christie et al., 2015[1][2]
Tandem-Cleavage Linker	anti-CD79b-MMAE	Rat (Serum)	168 hours (7 days)	~100%	Hejazi et al., 2021[3]

Mechanism of Action and Stabilization

The enhanced stability of the Mal-L-Dap linker is achieved through a "self-hydrolyzing" mechanism. After the maleimide group reacts with a thiol on the antibody, the Boc protecting group on the diaminopropionic acid (Dap) core is removed. The resulting free amine is positioned to intramolecularly catalyze the hydrolysis of the adjacent thiosuccinimide ring. This process converts the reversible thiosuccinimide linkage into a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction that causes drug deconjugation from traditional maleimide linkers.





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